molecular formula C5H4F3NO B048521 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide CAS No. 14719-21-2

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide

Cat. No. B048521
CAS RN: 14719-21-2
M. Wt: 151.09 g/mol
InChI Key: GAUSMJHDHCSZOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide has been reported in various studies. For instance, Negrebetsky et al. (2008) discussed the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide and related compounds using specific reactants and conditions (Negrebetsky et al., 2008). Similarly, Pan et al. (2016) synthesized (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide and characterized it using spectroscopy and X-ray crystallography (Pan et al., 2016).

Molecular Structure Analysis

The molecular configuration and structure analysis are crucial for understanding the properties of such compounds. The study by Pan et al. (2016) revealed the intermolecular hydrogen bonds and disordered oxygen and fluorine atoms in the structure of their synthesized compound, providing insights into the molecular structure (Pan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide have been explored in various studies. For example, Banks et al. (1996) discussed the fluorination reactions of perfluoro-[N-(4-pyridyl)acetamide], which is structurally related (Banks et al., 1996). Additionally, the photoreactions of flutamide, another related compound, were examined by Watanabe et al. (2015) to understand the chemical behavior under different conditions (Watanabe et al., 2015).

Physical Properties Analysis

Investigating the physical properties, such as solubility, melting point, and density, is essential for practical applications of these compounds. However, specific studies focusing on the physical properties of 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide were not identified in the current search.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are critical for understanding how these compounds interact in various chemical environments. Studies like those by Banks et al. (1996) and Watanabe et al. (2015) provide valuable insights into the chemical properties of structurally related compounds (Banks et al., 1996); (Watanabe et al., 2015).

Scientific Research Applications

  • Synthesis of Biindolyls : This compound is used in the synthesis of 3,3′-disubstituted-2,2′-biindolyls through sequential palladium-catalysed reactions, indicating its utility in complex organic syntheses (Abbiati et al., 2006).

  • Formation of 1-Oxa-3-Azonia-5-Aza-Bicycles : The reaction of 2,2,2-Trihalogeno-N-(trimethylsilyl)acetamides with trichloroborane, tribromoborane, or dihalogenoorganylboranes forms 1-oxa-3-azonia-5-aza-bicycles, a unique ring system (Maringgele & Meller, 1979).

  • Structural Characterization : It exhibits intermolecular hydrogen bonds and weak C-H-O contacts, as shown in the study of its crystal structure (Pan et al., 2016).

  • Antiplasmodial Properties : Some derivatives show potential antiplasmodial properties, indicating possible medicinal applications (Mphahlele et al., 2017).

  • Reactions with Alkenes and Dienes : It can react with alkenes and dienes to form various products, showing its reactivity and potential for synthesis of diverse organic compounds (Shainyan et al., 2015).

  • Electrophilic Fluorination : Perfluoro-N-(4-pyridyl)acetamide, a related compound, acts as a site-selective electrophilic fluorinating agent for various organic compounds (Banks et al., 1996).

  • Structural and Spectroscopic Studies : Its structural and spectroscopic features have been investigated, adding to the understanding of its chemical properties (Sterkhova et al., 2019).

  • Bromination Studies : The bromination of its derivatives has been studied, yielding a mixture of isomeric compounds (Shainyan et al., 2015).

Safety And Hazards

The safety information for 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide indicates that it may be flammable (GHS02) and may cause skin irritation, eye irritation, and respiratory irritation (GHS07) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, storing in a well-ventilated place, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for the study of 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide are not available, research into trifluoroacetamide derivatives continues to be an active area of study in organic chemistry. These compounds are often used as building blocks in the synthesis of more complex molecules, and their unique reactivity profiles make them useful tools in the development of new synthetic methodologies .

properties

IUPAC Name

2,2,2-trifluoro-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO/c1-2-3-9-4(10)5(6,7)8/h1H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUSMJHDHCSZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454924
Record name propargyltrifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide

CAS RN

14719-21-2
Record name propargyltrifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Propargyl amine (4.00 g, 72.62 mmol, 1.00 equiv.) was added dropwise to methyl trifluoroacetate (11.16 g, 87.15 mmol, 1.20 equiv.) at 0° C. The reaction mixture was stirred at 0° C. for 2 h and then concentrated under reduced pressure to remove methanol. The product was purified by vacuum distillation yielding propargyltrifluoroacetamide as a colorless liquid (9.59 g, 87%). The structure was confirmed by 1H- and 19F-NMR.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Clima, W Bannwarth - Helvetica Chimica Acta, 2008 - Wiley Online Library
The synthesis of the two new phosphoramidites 5 and 8 bearing a carbostyril (=quinolin‐2(1H)‐one) chromophore used as donor entity in our recently developed new FRET (…
Number of citations: 38 onlinelibrary.wiley.com
Z He, Y Chen, Y Wang, J Wang, J Mo, B Fu… - Chemical …, 2016 - pubs.rsc.org
A new DNA building block (dTetU) bearing a tetrazole and allyloxy group at N-phenyl ring linked through an aminopropynyl linker to the 5-position of 2′-deoxyuridine was synthesized. …
Number of citations: 15 pubs.rsc.org
T Sugiishi, R Motegi, H Amii - Synthesis, 2023 - thieme-connect.com
Synthesis of 2-fluoroalkylated oxazoles was developed by transition-metal-free intramolecular cyclization of N-propargylic amides, which are prepared from propargylic amines by …
Number of citations: 2 www.thieme-connect.com
F Seela, X Ming - Helvetica Chimica Acta, 2008 - Wiley Online Library
Oligonucleotides containing 7‐deaza‐2′‐deoxyinosine derivatives bearing 7‐halogen substituents or 7‐alkynyl groups were prepared. For this, the phosphoramidites 2b–2g …
Number of citations: 33 onlinelibrary.wiley.com
SS Saralaya - Indian Journal of Pharmacy & Drug Studies, 2023 - mansapublishers.com
This review work was intended to provide the essential details disclosed in prior patents on the synthesis of Rasagiline, its salts (as crystalline or amorphous forms) and a few impurities. …
Number of citations: 3 mansapublishers.com
J Zeidler, D Nijakowska, J Wrzesinski - Inorganic Chemistry …, 2012 - Elsevier
The effect of several triazole compounds (1,2,4-triazole and its 3-ethoxycarbonyl derivative as well as 1,2,3-triazole, its 4-[N-methyl(2,2,2-trifluoroacetamide)] derivative and two 1,2,3-…
Number of citations: 5 www.sciencedirect.com
A Agharezaee - 2022 - search.proquest.com
This thesis describes a bio-orthogonal chemistry-based approach for new methods of fluorescence labelling of RNA in live HeLa cells via an IEDDA reaction of TCO with tetrazine. The …
Number of citations: 0 search.proquest.com
M Merkel, S Arndt, D Ploschik, GB Cserép… - The Journal of …, 2016 - ACS Publications
Four triphosphates of 2′-deoxyuridine that carried the following bioorthogonally reactive groups were synthesized by organic–chemical methods. Two triphosphates with tetrazines …
Number of citations: 44 pubs.acs.org
AL Khandazhinskaya, ES Matyugina, PN Solyev… - Molecules, 2019 - mdpi.com
Carbocyclic nucleosides have long played a role in antiviral, antiparasitic, and antibacterial therapies. Recent results from our laboratories from two structurally related scaffolds have …
Number of citations: 14 www.mdpi.com

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